1-(Cyclohexylmethyl)piperidin-4-ol
Overview
Description
1-(Cyclohexylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C12H23NO . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs . Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1-(Cyclohexylmethyl)piperidin-4-ol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 197.32 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form different types of piperidine derivatives . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Scientific Research Applications
Gastric Antisecretory Agents
1-(Cyclohexylmethyl)piperidin-4-ol derivatives have shown potential in the development of nonanticholinergic gastric antisecretory drugs, useful for treating peptic ulcer disease. A compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from this class, exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Selective Estrogen Receptor Modulators (SERMs)
Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on pharmacophore models, have been developed as novel SERMs. These compounds, including racemic variants, showed moderate activity against estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).
Antitussive Action
Piperidine derivatives, including those with a cyano group in the four-position, have shown useful antitussive action. These derivatives are effective in producing antitussive effects in mammals, as demonstrated in therapeutic compositions (Haus, 1998).
Sigma Receptor Antagonists
Cycloalkyl piperidine compounds have been found effective in treating physiological or drug-induced psychosis or dyskinesia in mammals. These compounds act as selective sigma receptor antagonists with low potential for movement disorder side effects, common in typical antipsychotic agents (Kurdi et al., 2004).
Anticonvulsant Drugs
Research in medicinal chemistry has focused on aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol derivatives, for their potential as new anticonvulsant drugs. These compounds' crystal structures and intermolecular interactions have been explored to understand their medicinal properties (Żesławska et al., 2020).
Anticancer Agents
Some 1-(Cyclohexylmethyl)piperidin-4-ol derivatives have been explored for their potential as anticancer agents. For example, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride has shown cytotoxic effects against estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells (Siwek et al., 2012).
Anti-inflammatory and Analgesic Activities
1-Methyl-4-(N-aroyl)-piperidinamides, related to 1-(Cyclohexylmethyl)piperidin-4-ol, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to understanding the structure-activity relationship of these compounds (Pau et al., 1998).
Safety And Hazards
Future Directions
Piperidine derivatives are being utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
properties
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)piperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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